2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline
Overview
Description
2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline is a chemical compound that belongs to the class of piperazines and quinoxalines. It is known for its unique structural features, which include a fluorophenyl group attached to a piperazine ring, which is further connected to a quinoxaline moiety.
Scientific Research Applications
2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
While the exact mechanism of action for “2-[4-(2-Fluorophenyl)-1-piperazinyl]quinoxaline” is not specified, a related compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), has been identified as a novel inhibitor of equilibrative nucleoside transporters (ENTs), showing more selectivity to ENT2 than to ENT1 .
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline typically involves the reaction of 2-fluoroaniline with piperazine, followed by the cyclization with a suitable quinoxaline precursor. One efficient method for synthesizing quinoxaline derivatives involves the use of titanium silicate-1 as a catalyst. This reaction is carried out in methanol at room temperature, providing excellent yields and scalability . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high purity of the final product.
Chemical Reactions Analysis
2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: The piperazine ring can participate in cyclization reactions to form more complex structures.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Comparison with Similar Compounds
2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline can be compared with other similar compounds, such as:
2-[4-(2-Chlorophenyl)-1-piperazinyl]quinoxaline: Similar structure but with a chlorine atom instead of fluorine.
2-[4-(2-Methylphenyl)-1-piperazinyl]quinoxaline: Contains a methyl group instead of fluorine.
2-[4-(2-Bromophenyl)-1-piperazinyl]quinoxaline: Features a bromine atom in place of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4/c19-14-5-1-4-8-17(14)22-9-11-23(12-10-22)18-13-20-15-6-2-3-7-16(15)21-18/h1-8,13H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVGANJCDDDWQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC4=CC=CC=C4N=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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